molecular formula C4H2Cl2N2O2S B13559132 3-Chloropyrazine-2-sulfonyl chloride CAS No. 1211583-97-9

3-Chloropyrazine-2-sulfonyl chloride

Cat. No.: B13559132
CAS No.: 1211583-97-9
M. Wt: 213.04 g/mol
InChI Key: QELLFVPWUTYQBS-UHFFFAOYSA-N
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Description

3-Chloropyrazine-2-sulfonyl chloride is a chemical compound with the molecular formula C4H2ClN2O2S. It is a derivative of pyrazine, characterized by the presence of a chlorine atom at the third position and a sulfonyl chloride group at the second position of the pyrazine ring. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloropyrazine-2-sulfonyl chloride typically involves the chlorination of pyrazine-2-sulfonyl chloride. One common method includes the reaction of pyrazine-2-sulfonic acid with phosphorus pentachloride (PCl5) under controlled conditions. The reaction is carried out by adding PCl5 to a solution of pyrazine-2-sulfonic acid in a stepwise manner, ensuring that the reaction proceeds smoothly and efficiently .

Industrial Production Methods

In industrial settings, the production of this compound can be optimized by using microchannel reactors. This method involves the rapid diazotization of 3-aminopyrazine with isoamyl nitrite, followed by the reaction with thionyl chloride to produce the desired compound. The use of microchannel reactors allows for continuous operation, improved safety, and higher yields .

Chemical Reactions Analysis

Types of Reactions

3-Chloropyrazine-2-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, leading to the formation of sulfonamide derivatives.

    Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonamide group under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as benzylamines are commonly used in substitution reactions. The reaction typically occurs in the presence of a base like triethylamine.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to convert the sulfonyl chloride group to a sulfonamide group.

Major Products Formed

    Sulfonamide Derivatives: Formed through nucleophilic substitution reactions.

    Reduced Sulfonamide Compounds: Formed through reduction reactions.

Scientific Research Applications

3-Chloropyrazine-2-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloropyrazine-2-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in various chemical syntheses to form sulfonamide and sulfonate ester derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Comparison with Similar Compounds

Similar Compounds

    3-Chloropyrazine-2-carboxamide: Another derivative of pyrazine with a carboxamide group instead of a sulfonyl chloride group.

    Pyrazine-2-sulfonyl chloride: Lacks the chlorine atom at the third position.

Uniqueness

3-Chloropyrazine-2-sulfonyl chloride is unique due to the presence of both a chlorine atom and a sulfonyl chloride group on the pyrazine ring. This dual functionality allows for a wide range of chemical reactions and applications, making it a valuable compound in synthetic chemistry and scientific research .

Properties

CAS No.

1211583-97-9

Molecular Formula

C4H2Cl2N2O2S

Molecular Weight

213.04 g/mol

IUPAC Name

3-chloropyrazine-2-sulfonyl chloride

InChI

InChI=1S/C4H2Cl2N2O2S/c5-3-4(11(6,9)10)8-2-1-7-3/h1-2H

InChI Key

QELLFVPWUTYQBS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=N1)S(=O)(=O)Cl)Cl

Origin of Product

United States

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